Octahydrocyclopenta[c]pyrrol-5-ol
CAS No.:
Cat. No.: VC14239200
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol |
| Standard InChI | InChI=1S/C7H13NO/c9-7-1-5-3-8-4-6(5)2-7/h5-9H,1-4H2 |
| Standard InChI Key | JTWNGNLQNPZTSM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC2C1CNC2)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Synthesis and Production Methods
The synthesis of Octahydrocyclopenta[c]pyrrol-5-ol involves multi-step organic reactions emphasizing stereochemical control. A common approach begins with the cyclization of aminocyclopentanol derivatives under reflux conditions, followed by catalytic hydrogenation to reduce double bonds.
Stereoselective Synthesis
Key steps include:
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Cyclopentane Ring Formation: Utilizing Diels-Alder reactions to construct the cyclopentane backbone.
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Pyrrolidine Fusion: Introducing nitrogen via nucleophilic substitution or reductive amination.
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Stereochemical Resolution: Chiral chromatography or enzymatic resolution ensures enantiomeric purity.
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diels-Alder Cyclization | Toluene, 110°C, 12 hrs | 68% |
| 2 | Reductive Amination | , Pd/C, EtOH | 82% |
| 3 | Chiral Separation | Chiralpak® AD-H Column | 95% ee |
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Use nitrile gloves |
| Eye Damage | Category 2A | Wear safety goggles |
| Respiratory Irritation | Category 3 | Ensure adequate ventilation |
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